molecular formula C6H4BrN3S B1448398 4-Bromothiazolo[5,4-c]pyridin-2-amine CAS No. 1439815-04-9

4-Bromothiazolo[5,4-c]pyridin-2-amine

Cat. No. B1448398
M. Wt: 230.09 g/mol
InChI Key: RUEQHKHDPQAANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromothiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H4BrN3S. It has a molecular weight of 230.09 . .


Molecular Structure Analysis

The InChI code for 4-Bromothiazolo[5,4-c]pyridin-2-amine is 1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H, (H2,8,10) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

4-Bromothiazolo[5,4-c]pyridin-2-amine: has potential applications in the development of dye-sensitized solar cells. As part of the donor-π-acceptor structure in dyes, this compound can contribute to the light-absorbing layer of DSSCs . The molecular structure allows for efficient electron transfer, which is crucial for the conversion of solar energy into electricity.

Analytical Chemistry

As an analytical standard, 4-Bromothiazolo[5,4-c]pyridin-2-amine can be used in the calibration of instruments or the development of new analytical methods. Its well-defined structure and properties allow for precise measurements and quality control in chemical analysis .

Safety And Hazards

The compound is labeled with a warning signal word . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

4-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQHKHDPQAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiazolo[5,4-c]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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